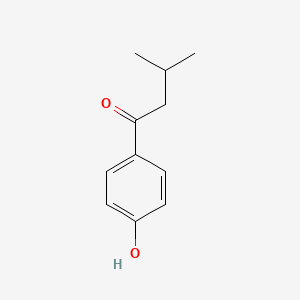
1-(4-Hydroxyphenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with a suitable methylbutanone precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid, which help in the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(4-Hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction may produce 1-(4-hydroxyphenyl)-3-methylbutanol.
科学的研究の応用
1-(4-Hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the methylbutanone structure.
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure with a different alkyl chain.
1-(4-Hydroxyphenyl)-1-butanone: Similar structure but with a different position of the carbonyl group.
Uniqueness
1-(4-Hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyphenyl group with a methylbutanone structure makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
34887-83-7 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O2/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChIキー |
YFUVTWCBNMKSRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
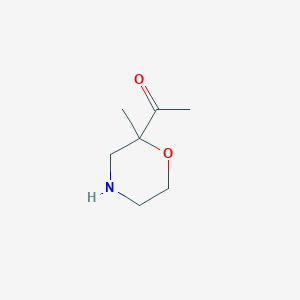
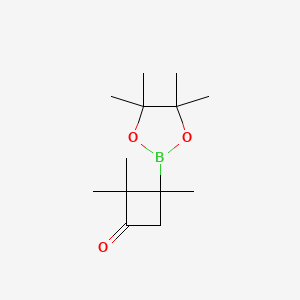
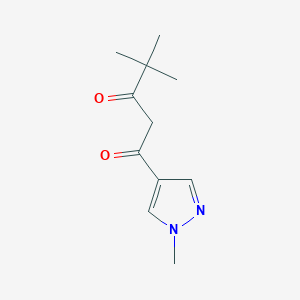
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)


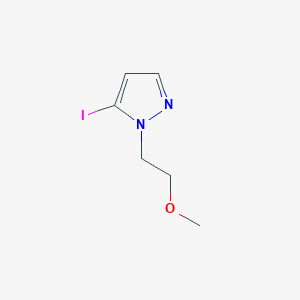
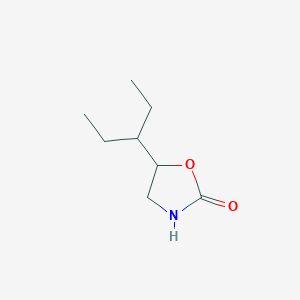
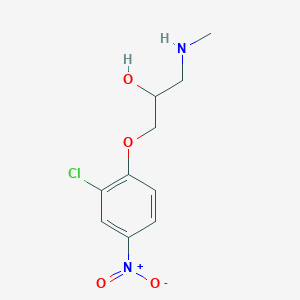
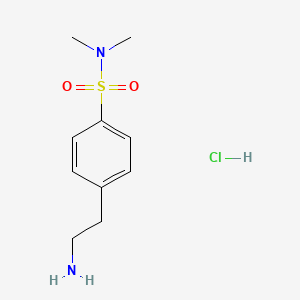
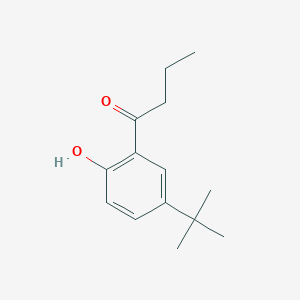
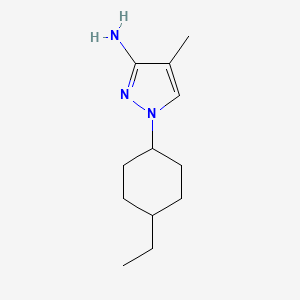
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
